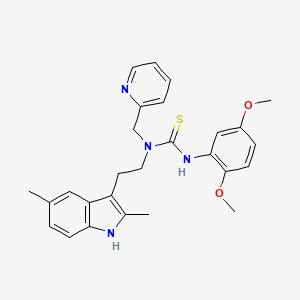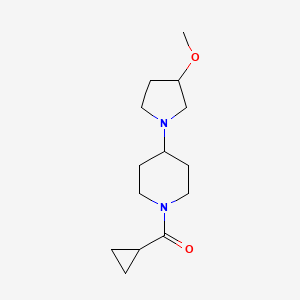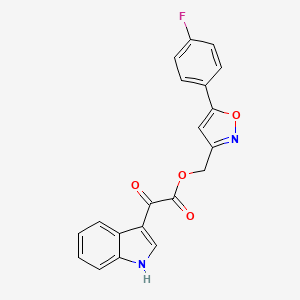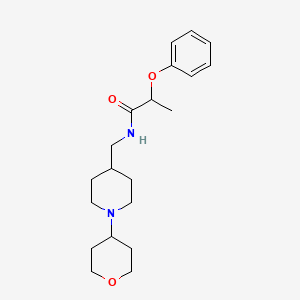
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-chloro-6-methylpyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 157981-59-4 . It has a molecular weight of 186.6 and its IUPAC name is "methyl 4-chloro-6-methylpyrimidine-5-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7ClN2O2/c1-4-5(7(11)12-2)6(8)10-3-9-4/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 4-chloro-6-methylpyrimidine-5-carboxylate” is a liquid at room temperature . It is slightly soluble in water .Applications De Recherche Scientifique
Organic Synthesis
Methyl 4-chloro-6-methylpyrimidine-5-carboxylate: is a valuable intermediate in organic synthesis. It serves as a building block for constructing more complex molecules due to its reactive sites which can undergo various chemical transformations . For instance, it can be used to synthesize pyrimidine derivatives that are structurally similar to nucleotides, which are essential components of DNA and RNA.
Pharmaceuticals
In the pharmaceutical industry, this compound is used to create molecules with potential therapeutic effects. It’s particularly useful in the synthesis of drugs that target the central nervous system, cardiovascular diseases, and certain types of cancer. The pyrimidine ring is a common motif in many drug molecules, making this compound a key starting material for medicinal chemistry research .
Agrochemicals
The pyrimidine core of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is also found in various agrochemicals. It can be used to develop new pesticides and herbicides, offering a way to control agricultural pests and improve crop yields. Its derivatives may exhibit fungicidal or herbicidal activity, which is crucial for protecting crops from diseases and pests .
Dyestuffs
This compound finds application in the synthesis of dyes and pigments. Pyrimidine derivatives can be used to create a wide range of colors for textiles, inks, and coatings. The ability to introduce different substituents into the pyrimidine ring allows for the fine-tuning of the color properties of these dyes .
Neuroprotective Agents
Recent studies have explored the use of pyrimidine derivatives as neuroprotective and anti-neuroinflammatory agents. These compounds show promise in the treatment of neurodegenerative diseases and traumatic brain injuries. They work by reducing neuronal death and inflammation, which are key factors in these conditions .
Antifungal Activities
Some novel pyrimidine derivatives synthesized from Methyl 4-chloro-6-methylpyrimidine-5-carboxylate have shown significant antifungal activities. They have been tested against various phytopathogenic fungi and could lead to the development of new antifungal agents that are more potent than current commercial fungicides .
Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial properties. Research into new compounds derived from Methyl 4-chloro-6-methylpyrimidine-5-carboxylate could yield new antibiotics that help combat resistant bacterial strains, addressing a critical need in public health .
Antioxidant Properties
The antioxidant activity of pyrimidine derivatives is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and heart disease. Derivatives of Methyl 4-chloro-6-methylpyrimidine-5-carboxylate could potentially be developed into effective antioxidant therapies .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
methyl 4-chloro-6-methylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(7(11)12-2)6(8)10-3-9-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMAXQZBMLWIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157981-59-4 |
Source


|
| Record name | methyl 4-chloro-6-methylpyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)
![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)






![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)
![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)

